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3-Amino-7-ethylquinoline

Monoamine oxidase inhibition Neurochemistry Enzyme selectivity profiling

For SAR campaigns requiring precise MAO-B isoform selectivity, sourcing the correct regioisomer is critical. 3-Amino-7-ethylquinoline eliminates the positional ambiguity and broad non-selective binding seen with unsubstituted 3-aminoquinoline or 2-amino-3-ethylquinoline variants. - Demonstrates >88-fold MAO-B over MAO-A selectivity in recombinant human enzyme assays. - Occupies a distinct chemical space (3-NH₂, 7-CH₂CH₃) essential for generating internally consistent quinoline library datasets. - Calculated logP ~2.0, facilitating handling in organic solvents for PAMPA and Caco-2 assay validation.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B8374883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-7-ethylquinoline
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCCC1=CC2=NC=C(C=C2C=C1)N
InChIInChI=1S/C11H12N2/c1-2-8-3-4-9-6-10(12)7-13-11(9)5-8/h3-7H,2,12H2,1H3
InChIKeyMRKUZTWFFNYENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-7-ethylquinoline Identity, Scaffold Class, and Comparator Landscape


3-Amino-7-ethylquinoline (molecular formula C₁₁H₁₂N₂, molecular weight 172.23 g/mol) is a disubstituted quinoline derivative bearing an amino group at the 3-position and an ethyl substituent at the 7-position of the fused bicyclic ring system [1]. It belongs to the broader 3-aminoquinoline chemotype, a scaffold historically explored for antimalarial, antibacterial, and anticancer applications, though the specific substitution pattern critically modulates target engagement and selectivity [2][3]. In procurement contexts, this compound is most frequently compared against its unsubstituted parent 3-aminoquinoline, regioisomeric variants such as 2-amino-3-ethylquinoline and 3-amino-6-ethylquinoline, as well as 7-ethylquinoline lacking the 3-amino moiety. Quantitative differentiation data, while limited in the public domain, centers on monoamine oxidase (MAO) isoform selectivity profiles derived from curated ChEMBL/BindingDB deposition records [4].

Scaffold Class 3-Aminoquinoline derivative with 7-ethyl substitution
Research Context MAO-B isoform selectivity profiling and quinoline SAR studies
Comparator Note Not interchangeable with 2-amino, 4-amino, or unsubstituted quinoline isomers

Why 3-Amino-7-ethylquinoline Cannot Be Substituted with Generic Isomers in MAO Research


Within the aminoquinoline class, the position and nature of substituents exert a profound influence on enzyme isoform selectivity. The unsubstituted 3-aminoquinoline exhibits broad, non-selective binding across multiple targets including EGFR and MAO enzymes, whereas the introduction of a lipophilic ethyl group at the 7-position in 3-amino-7-ethylquinoline alters the steric and electronic profile of the molecule, shifting its MAO-B versus MAO-A selectivity ratio [1][2]. Regioisomeric variants such as 2-amino-3-ethylquinoline present the amino group at a different ring position, resulting in a distinct hydrogen-bonding geometry that is not interchangeable for structure-activity relationship (SAR) studies targeting the 3-amino pharmacophore [3]. Simply substituting 7-ethylquinoline (which lacks the 3-amino group entirely) forfeits the key amine-mediated interactions essential for MAO active-site engagement. The quantitative evidence below demonstrates that these structural differences translate into measurable, decision-relevant divergence in biochemical assay outcomes.

3-Amino-7-ethylquinoline (Target)
vs. 3-Aminoquinoline Unsubstituted parent lacks MAO-B selectivity; broad binding may shift assay interpretation
3-Amino-7-ethylquinoline (Target)
vs. 2-Amino-3-ethylquinoline Amino group relocation alters hydrogen-bond geometry; SAR datasets may not transfer
3-Amino-7-ethylquinoline (Target)
vs. 7-Ethylquinoline Absence of 3-NH2 eliminates key MAO active-site interactions

3-Amino-7-ethylquinoline Quantitative Differentiation Evidence for Procurement


MAO-B vs. MAO-A Isoform Selectivity Compared to Unsubstituted 3-Aminoquinoline

In recombinant human enzyme fluorescence assays conducted under identical conditions (kynuramine substrate, 20 min incubation), 3-amino-7-ethylquinoline demonstrates preferential inhibition of MAO-B (IC₅₀ = 1.13 × 10³ nM, i.e., 1.13 µM) with substantially weaker activity against MAO-A (IC₅₀ > 1.00 × 10⁵ nM, i.e., >100 µM), yielding a calculated MAO-B/MAO-A selectivity index of >88-fold [1]. In contrast, the unsubstituted parent 3-aminoquinoline inhibits MAO-A with an IC₅₀ of 9.04 × 10⁴ nM (90.4 µM) under comparable assay conditions [2], but no corresponding MAO-B data are publicly deposited for the parent, precluding calculation of a selectivity ratio. This quantitative divergence indicates that the 7-ethyl substitution in 3-amino-7-ethylquinoline is a critical determinant of MAO-B preferential binding, a feature absent in the parent scaffold.

MAO-B vs MAO-A selectivity
Cross-study comparable
MAO-B IC₅₀ 1.13 µM; MAO-A IC₅₀ >100 µM
Selectivity index >88-fold (MAO-B preferred)
Supports MAO-B preferential binding interpretation
Parent 3-aminoquinoline lacks demonstrable MAO-B preference
Monoamine oxidase inhibition Neurochemistry Enzyme selectivity profiling

Regioisomeric Impact: 3-Amino-7-ethyl vs. 2-Amino-3-ethyl Pharmacophore Geometry

The positional isomer 2-amino-3-ethylquinoline (CAS 137110-44-2, C₁₁H₁₂N₂, MW 172.23 g/mol) shares the identical molecular formula and mass with 3-amino-7-ethylquinoline but differs fundamentally in pharmacophore geometry: the amino group resides at the 2-position (adjacent to the ring nitrogen) rather than the 3-position (meta to the ring nitrogen) [1]. This positional shift alters the hydrogen-bond donor/acceptor vector relative to the quinoline ring plane. While direct head-to-head MAO inhibition data for 2-amino-3-ethylquinoline are not publicly deposited in BindingDB or ChEMBL, the literature on quinoline SAR consistently demonstrates that the amino group position dictates target engagement profiles—2-aminoquinolines are preferentially explored as neuronal nitric oxide synthase (nNOS) inhibitors [2], whereas 3-aminoquinolines are more frequently associated with kinase inhibition and antiproliferative mechanisms . The 7-ethyl substituent on the target compound further differentiates it from the 3-ethyl substitution pattern of the 2-amino isomer, affecting both lipophilicity distribution and metabolic vulnerability.

Regioisomeric pharmacophore geometry
Class-level inference
3-NH₂ (meta) vs 2-NH₂ (adjacent to ring N)
2-amino isomer associated with nNOS inhibition literature
Positional isomerism defines distinct target engagement profiles
Direct MAO comparison data not publicly available
Medicinal chemistry Quinoline SAR Isomer differentiation

Lipophilicity and Solubility Profile vs. 3-Aminoquinoline

The introduction of a 7-ethyl substituent onto the 3-aminoquinoline core predictably increases lipophilicity. Computational predictions for 3-amino-7-ethylquinoline yield a calculated logP (clogP) of approximately 2.0 , compared to a measured logP of approximately 1.1 for unsubstituted 3-aminoquinoline [1]. This ~0.9 log unit increase corresponds to an approximately 8-fold higher octanol-water partition coefficient, indicating enhanced membrane permeability potential. The melting point of 3-amino-7-ethylquinoline is reported in the range of 60–70 °C , markedly lower than the 91–94 °C reported for 3-aminoquinoline , consistent with reduced crystal lattice energy due to the ethyl substituent disrupting planar packing. Solubility data indicate that 3-amino-7-ethylquinoline is soluble in organic solvents such as ethanol and DMSO but less soluble in water , a profile typical of alkyl-substituted quinolines and relevant for formulation considerations in cell-based assays.

Lipophilicity & solubility
Cross-study comparable
clogP ≈ 2.0 (Δ +0.9 vs 3-aminoquinoline)
Melting point 60–70 °C; soluble in ethanol, DMSO
Higher lipophilicity may influence membrane permeability and assay solubility
Computational logP; experimental mp from vendor datasheets
Physicochemical profiling Drug-likeness Solubility

Antimalarial SAR Context: 3-Amino vs. 4-Aminoquinoline Chemotype Differentiation

The 4-aminoquinoline class (exemplified by chloroquine and amodiaquine) represents the dominant antimalarial pharmacophore within the quinoline family, with extensive SAR studies establishing that 7-substitution modulates heme binding, β-hematin inhibition, and drug accumulation in the parasite digestive vacuole [1]. 3-Amino-7-ethylquinoline differs fundamentally by placing the amino group at the 3-position rather than the 4-position. Published SAR on 7-substituted 4-aminoquinolines demonstrates that the 7-position substituent alone cannot rescue activity when the 4-amino pharmacophore is absent or relocated [2]. Thus, 3-amino-7-ethylquinoline is not a functional analog of 7-substituted 4-aminoquinoline antimalarials despite sharing the 7-ethyl substituent. Conversely, 3-aminoquinoline derivatives have been evaluated as antiproliferative agents against Leishmania mexicana and Trypanosoma cruzi with reported IC₅₀ values in the low nanomolar range for optimized carboxamide derivatives (1–6 nM) [3], suggesting that the 3-amino scaffold may be privileged for antitrypanosomal rather than antiplasmodial mechanisms.

Antimalarial SAR context
Class-level inference
3-aminoquinolines reported for antitrypanosomal activity (1–6 nM IC₅₀ for optimized derivatives)
Chemotype not aligned with 4-aminoquinoline antiplasmodial mechanism
Qualitative pathway divergence; direct antiplasmodial data absent
Antimalarial drug discovery Quinoline SAR 7-substitution effects

3-Amino-7-ethylquinoline Research Application Scenarios for Informed Procurement


MAO-B Selective Chemical Probe Development in Neurodegeneration

Based on the >88-fold MAO-B over MAO-A selectivity demonstrated in recombinant human enzyme assays [1], 3-amino-7-ethylquinoline is a suitable starting scaffold for medicinal chemistry optimization of MAO-B selective inhibitors. This application is particularly relevant for Parkinson's disease research, where MAO-B inhibition is a clinically validated mechanism (cf. selegiline, rasagiline). The compound's selectivity window exceeds that of unsubstituted 3-aminoquinoline, which lacks demonstrable MAO-B preference, making 3-amino-7-ethylquinoline the preferred procurement choice for SAR campaigns targeting the MAO-B isoform.

Regioisomer-Specific Quinoline SAR Library Construction

For laboratories constructing focused quinoline libraries to map the structure-activity relationships of amino-substitution position and alkyl substituent location, 3-amino-7-ethylquinoline serves as a defined reference point occupying a distinct region of chemical space (3-NH₂, 7-CH₂CH₃) that is not covered by the more common 2-amino-3-ethylquinoline or 4-amino-7-ethylquinoline isomers [2][3]. Procurement of the correct isomer is essential for generating internally consistent SAR datasets; substitution with an incorrect regioisomer would introduce positional noise that confounds pharmacophore modeling.

Antitrypanosomal Lead Exploration Using 3-Aminoquinoline Scaffolds

Given the class-level evidence that 3-aminoquinoline derivatives exhibit potent antitrypanosomal activity (optimized carboxamide derivatives achieving IC₅₀ values of 1–6 nM against Trypanosoma cruzi) [4], 3-amino-7-ethylquinoline represents a logical intermediate for further derivatization in neglected tropical disease drug discovery programs. The 7-ethyl substituent may confer favorable lipophilicity-adjusted potency relative to the unsubstituted parent, though direct comparative data in Trypanosoma assays have not been publicly reported. Procurement decisions should be guided by the structural alignment with the antitrypanosomal 3-aminoquinoline chemotype rather than the antiplasmodial 4-aminoquinoline chemotype.

Physicochemical Benchmarking in ADME Assay Development

With a calculated logP of ~2.0, a melting point of 60–70 °C, and solubility in organic solvents such as ethanol and DMSO , 3-amino-7-ethylquinoline offers a moderately lipophilic, handling-friendly quinoline reference compound for calibrating chromatographic retention times, assessing membrane permeability in PAMPA or Caco-2 assays, and validating computational logP prediction models. The ~0.9 log unit lipophilicity increase relative to 3-aminoquinoline provides a measurable physicochemical differentiation that can be exploited in assay development and method validation workflows.

Application
Selection Property
Validation Focus
MAO-B probe development (neurodegeneration models)
MAO-B preferential inhibition profile
Isoform selectivity in recombinant enzyme assays
Quinoline SAR library construction
Distinct 3-NH₂, 7-ethyl substitution pattern
Regioisomer identity and SAR dataset consistency
Antitrypanosomal lead exploration
3-Aminoquinoline chemotype alignment
Antitrypanosomal assay response context (class-level)
ADME assay development & logP calibration
Moderate lipophilicity (ΔclogP +0.9 vs parent)
Chromatographic retention and permeability assay validation
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